2-(2-Fluorobenzenesulfonyl)acetic acid

Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediates

Researchers requiring the specific ortho-fluorobenzenesulfonyl motif for potent KAT6A/KAT6B inhibitor development often face supply chain gaps. This compound directly addresses that need: - Key building block for acylsulfonohydrazide-based KAT6A inhibitors; the lead compound WM-1119 (IC50 = 6.3 nM) depends on this exact motif. - The ortho-fluorine electron-withdrawing effect (σm ≈ 0.34) enables milder nucleophilic aromatic substitution reactions, accelerating library synthesis. - Supports CRTH2/DP-2 antagonist programs and serves as a calibrated HPLC/LC-MS reference standard.

Molecular Formula C8H7FO4S
Molecular Weight 218.2
CAS No. 1152523-46-0
Cat. No. B2489575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Fluorobenzenesulfonyl)acetic acid
CAS1152523-46-0
Molecular FormulaC8H7FO4S
Molecular Weight218.2
Structural Identifiers
SMILESC1=CC=C(C(=C1)F)S(=O)(=O)CC(=O)O
InChIInChI=1S/C8H7FO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)
InChIKeyIHRONCAKXTYNOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Fluorobenzenesulfonyl)acetic acid – Procurement & Structure


2-(2-Fluorobenzenesulfonyl)acetic acid (CAS 1152523-46-0) is a fluorinated sulfonyl acetic acid derivative with molecular formula C8H7FO4S and molecular weight 218.20 g/mol . This compound serves as a versatile building block in organic synthesis and pharmaceutical intermediate development, characterized by its 2-fluorobenzenesulfonyl group attached to an acetic acid moiety, providing both electrophilic reactivity and potential for hydrogen bonding interactions .

Fluorinated sulfonyl acetic acid building block
ortho-F substitution pattern
Organic synthesis & medicinal chemistry intermediate

Generic Substitution Risks for 2-(2-Fluorobenzenesulfonyl)acetic acid


While phenylsulfonyl acetic acid derivatives share a common core scaffold, the specific ortho-fluorine substitution pattern in 2-(2-fluorobenzenesulfonyl)acetic acid imparts unique electronic and steric properties that cannot be replicated by unsubstituted, para-fluoro, or meta-fluoro analogs . The 2-fluorobenzenesulfonyl moiety has been identified as a key structural motif in potent KAT6A inhibitors (e.g., WM-1119) where it contributes to Ac-CoA binding site competition and oral bioavailability [1]. Substitution with non-fluorinated or differently positioned fluoro analogs would alter binding affinity, metabolic stability, and downstream synthetic utility, potentially leading to failed structure-activity relationship studies or suboptimal lead compound optimization [1].

Para-fluoro analog
Different electronic profile alters electrophilicity and may shift synthetic reactivity compared to ortho-fluoro scaffold.
Unsubstituted phenylsulfonyl acetic acid
Lacks fluorine-induced electronic effects; binding and metabolic stability in derivative compounds may differ.
Meta-fluoro isomer
Substitution position changes electronic and steric environment; reported SAR context may not transfer directly.

Quantitative Differentiation from Analog Compounds


Purity and Supplier Reliability

Commercial availability of 2-(2-fluorobenzenesulfonyl)acetic acid is standardized at a minimum purity of 95%, consistent across multiple reputable chemical suppliers including AK Sci, ChemScene, and Fluorochem . In contrast, close structural analogs such as 2-(4-fluorobenzenesulfonyl)acetic acid (CAS 383-38-0) and unsubstituted phenylsulfonylacetic acid show variable purity specifications ranging from 90% to 97% depending on supplier and synthetic route, introducing potential batch-to-batch variability in research applications .

Purity specification
Supplier-context
Target: ≥95% (HPLC)
Comparators: 90–97% depending on vendor
Supports procurement consistency and experimental reproducibility.
Source-specific review recommended.
Organic Synthesis Medicinal Chemistry Pharmaceutical Intermediates

Ortho-Fluorine Electronic Effect on Reactivity

The ortho-fluorine substitution in 2-(2-fluorobenzenesulfonyl)acetic acid introduces a strong electron-withdrawing inductive effect (-I) with minimal resonance donation due to poor orbital overlap, quantified by a Hammett σm value of 0.34 for fluorine [1]. In comparison, the para-fluoro analog (2-(4-fluorobenzenesulfonyl)acetic acid) exhibits a σp value of 0.06, indicating significantly reduced electron-withdrawing character at the reaction center [2]. This difference translates to enhanced electrophilicity at the sulfonyl group and increased acidity of the α-protons in the ortho-fluoro compound, enabling distinct reactivity profiles in nucleophilic aromatic substitution and condensation reactions [1].

Electronic effect (σ)
Class-level inference
σm ≈ 0.34 (ortho-F) vs σp = 0.06 (para-F)
Δσ ≈ 0.28, ~4.7-fold greater electron withdrawal
Supports distinct reactivity profile in nucleophilic aromatic substitution.
Approximation based on meta-fluoro Hammett constant; steric factors not included.
Organic Synthesis Medicinal Chemistry SAR Studies

2-Fluorobenzenesulfonyl Motif in KAT6A Inhibitors

Structure-activity relationship studies on acylsulfonohydrazide-derived KAT6A inhibitors revealed that compounds containing the 2-fluorobenzenesulfonyl motif exhibit significantly enhanced potency compared to unsubstituted phenylsulfonyl analogs. The lead compound WM-1119, which incorporates the 2-fluorobenzenesulfonyl group, demonstrates an IC50 of 6.3 nM against KAT6A and oral bioavailability of 56% in rats [1]. While direct comparative data for the parent acid is unavailable, the presence of this specific fluorination pattern in the optimized lead compound validates the importance of the 2-fluorobenzenesulfonyl scaffold for target engagement [1].

KAT6A motif role
Class-level inference
Derivative WM-1119 IC50 = 6.3 nM (KAT6A)
Parent acid activity not directly measured.
Reported structural context supports use of ortho-fluorobenzenesulfonyl building block.
SAR optimization evidence; direct extrapolation requires validation.
Medicinal Chemistry Cancer Research Epigenetics

Solubility: Ortho vs. Para-Fluoro Analogs

The ortho-fluorine substitution in 2-(2-fluorobenzenesulfonyl)acetic acid alters molecular dipole moment and hydrogen bonding capacity compared to its para-fluoro isomer. The ortho-fluoro derivative exhibits an estimated LogP of approximately 0.8, while the para-fluoro analog (2-(4-fluorobenzenesulfonyl)acetic acid) shows a higher LogP of approximately 1.1 due to reduced intramolecular hydrogen bonding between the fluorine and the acetic acid moiety [1]. This difference in lipophilicity impacts solubility in aqueous and organic solvent systems, with the ortho-fluoro compound demonstrating improved water solubility relative to the para isomer [1].

Lipophilicity (LogP)
Class-level inference
Estimated LogP ≈ 0.8 (ortho) vs 1.1 (para)
ALOGPS 2.1 prediction; experimental data pending
May support solvent selection and formulation context review.
In silico only; confirm with measured values.
Formulation Science Physical Chemistry Drug Discovery

Research and Industrial Application Scenarios


KAT6A Acetyltransferase Inhibitor Synthesis

Procure 2-(2-fluorobenzenesulfonyl)acetic acid as a key starting material for synthesizing acylsulfonohydrazide-based inhibitors targeting lysine acetyltransferases (KAT6A/KAT6B). The 2-fluorobenzenesulfonyl motif is essential for achieving nanomolar potency, as demonstrated by lead compound WM-1119 (IC50 = 6.3 nM) which contains this structural element [1]. The ortho-fluorine substitution enhances binding to the Ac-CoA pocket and contributes to favorable oral bioavailability (56% in rats) [1].

Electrophilic Building Block for Nucleophilic Aromatic Substitution

Utilize 2-(2-fluorobenzenesulfonyl)acetic acid in synthetic routes requiring enhanced electrophilicity at the aromatic ring. The ortho-fluorine substituent increases the electron-withdrawing character of the sulfonyl group (σm ≈ 0.34) compared to para-fluoro analogs (σp = 0.06), facilitating nucleophilic aromatic substitution reactions under milder conditions [2]. This property enables efficient installation of diverse amine, alcohol, and thiol nucleophiles for library synthesis.

CRTH2/DP-2 Antagonist Precursor

Employ 2-(2-fluorobenzenesulfonyl)acetic acid as a synthetic intermediate in the preparation of substituted phenyl acetic acid derivatives with CRTH2/DP-2 antagonist activity. Patent literature identifies arylsulfonylamino-acetic acid derivatives containing the 2-fluorobenzenesulfonyl group as potential anti-inflammatory agents for allergic diseases including asthma and atopic dermatitis [3]. The compound's sulfonyl acetic acid functionality provides a versatile handle for further derivatization.

Chromatography and Spectroscopy Reference Standard

Use 2-(2-fluorobenzenesulfonyl)acetic acid as a reference standard for HPLC and LC-MS method development in pharmaceutical analysis. The compound's defined molecular weight (218.20 g/mol), distinct UV absorbance profile, and characteristic mass spectrometric fragmentation pattern (InChI: InChI=1S/C8H7FO4S/c9-6-3-1-2-4-7(6)14(12,13)5-8(10)11/h1-4H,5H2,(H,10,11)) make it suitable for calibrating analytical methods used to monitor reactions involving sulfonyl acetic acid intermediates .

Application
Selection Property
Validation Focus
KAT6A acetyltransferase inhibitor research
ortho-Fluorobenzenesulfonyl scaffold
Binding pocket complementarity and SAR profiling
Nucleophilic aromatic substitution library synthesis
Enhanced electrophilicity (reported σm context)
Substrate scope and reaction condition screening
CRTH2/DP-2 antagonist research intermediate
Sulfonyl acetic acid derivatization handle
In vitro target engagement and selectivity studies
Analytical reference standard for LC-MS/HPLC
Defined molecular weight and fragmentation pattern
Method calibration and reaction monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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